2-(5-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(2-nitrophenyl)acetamide
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Overview
Description
2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide is a synthetic organic compound It is characterized by the presence of a benzoxazole ring, a nitrophenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Chlorination: The benzoxazole ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated benzoxazole is reacted with 2-nitroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure product.
Quality Control: Analytical methods like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to verify the compound’s purity and structure.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The chlorine atom on the benzoxazole ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Studies have shown that derivatives of benzoxazole exhibit antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine
Drug Development: The compound’s structure suggests it could be a lead compound for the development of drugs targeting specific enzymes or receptors.
Industry
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide exerts its effects depends on its application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function. The nitrophenyl group can participate in hydrogen bonding or hydrophobic interactions with biological targets.
Catalytic Activity: As a ligand, it can stabilize transition metal complexes, facilitating catalytic cycles in organic reactions.
Comparison with Similar Compounds
Similar Compounds
2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-phenylacetamide: Lacks the nitro group, which may affect its reactivity and biological activity.
2-(5-Chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(4-nitrophenyl)acetamide: The nitro group is positioned differently, which can influence its chemical and biological properties.
Uniqueness
- The presence of both the chlorinated benzoxazole ring and the nitrophenyl group in 2-(5-chloro-2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide makes it unique. This combination of functional groups can result in distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
Molecular Formula |
C15H10ClN3O5 |
---|---|
Molecular Weight |
347.71 g/mol |
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-(2-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H10ClN3O5/c16-9-5-6-13-12(7-9)18(15(21)24-13)8-14(20)17-10-3-1-2-4-11(10)19(22)23/h1-7H,8H2,(H,17,20) |
InChI Key |
UVQWAMPMSDLENU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)[N+](=O)[O-] |
Origin of Product |
United States |
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